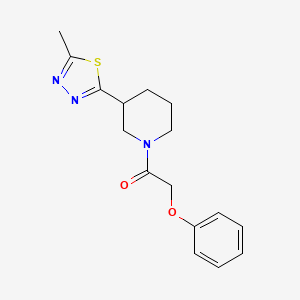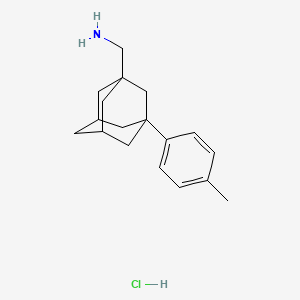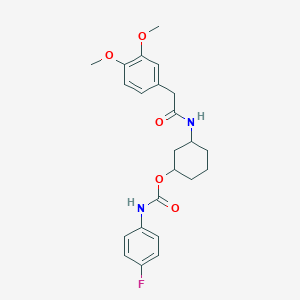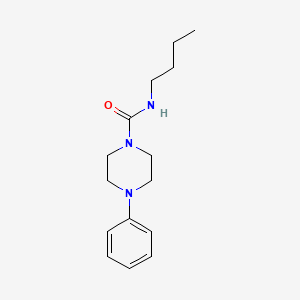
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide, also known as BQ-123, is a peptide antagonist that specifically targets the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in various physiological processes, including blood pressure regulation, vascular tone, and cell proliferation. BQ-123 has shown promising results in scientific research as a potential therapeutic agent for various cardiovascular diseases.
Mecanismo De Acción
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide exerts its pharmacological effects by selectively blocking the ET-1 receptor. ET-1 is a potent vasoconstrictor that binds to two types of receptors, ET_A and ET_B. ET_A receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, while ET_B receptors are mainly expressed in endothelial cells and mediate vasodilation. This compound selectively blocks the ET_A receptor, leading to vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce plasma ET-1 levels, improve endothelial function, and reduce oxidative stress. This compound has also been shown to reduce cardiac hypertrophy and fibrosis, improve diastolic function, and attenuate myocardial infarction-induced heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has several advantages as a research tool. It is highly specific for the ET_A receptor and does not cross-react with other receptors. This compound is also stable and can be easily synthesized using SPPS techniques. However, this compound has some limitations. It has a short half-life, which may limit its therapeutic potential in vivo. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has shown promising results in preclinical studies as a potential therapeutic agent for various cardiovascular diseases. Future research should focus on the development of more stable and potent ET_A receptor antagonists. Additionally, the use of this compound in combination with other drugs may provide synergistic effects and improve therapeutic outcomes. Further studies are also needed to investigate the long-term effects and safety of this compound in humans.
Métodos De Síntesis
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. This compound contains 14 amino acid residues and has a molecular weight of 1546.9 g/mol.
Aplicaciones Científicas De Investigación
(E)-N-(1-Butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension (PAH). In preclinical studies, this compound has been shown to improve cardiac function, reduce pulmonary arterial pressure, and attenuate myocardial infarction-induced heart failure.
Propiedades
IUPAC Name |
(E)-N-(1-butanoyl-3,4-dihydro-2H-quinolin-4-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-8-19(24)22-14-12-16(15-9-5-6-10-17(15)22)20-18(23)11-7-13-21(2)3/h5-7,9-11,16H,4,8,12-14H2,1-3H3,(H,20,23)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXNYFFOZBRUNU-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(C2=CC=CC=C21)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1CCC(C2=CC=CC=C21)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2952670.png)
![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2952673.png)


![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2952676.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2952677.png)


![3-benzyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952683.png)
![3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952686.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952687.png)

![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2952691.png)
